7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
The compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the field of medicinal chemistry due to its potential biological activities. The presence of chlorine and methyl groups on the triazolopyrimidine core can influence the compound's physical properties, reactivity, and interaction with biological targets .
Synthesis Analysis
The synthesis of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, including the 7-chloro-5-methyl variant, has been explored through various methods. One approach involves the regioselective one-step synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl derivatives through reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones, respectively . Another method includes the synthesis of 5-chloro-7-methyl and 7-methyl derivatives from 2-amino-4-chloro-6-methylpyrimidine through intermediate steps involving amidines and formamide oximes . Additionally, halogen-metal exchange reactions have been used to introduce substituents at the 7-position of the triazolopyrimidine ring .
Molecular Structure Analysis
The molecular structure of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized using various spectroscopic methods and, in some cases, confirmed by single-crystal X-ray analysis. The presence of substituents such as aryl groups, halogens, and trifluoromethyl groups can lead to different intermolecular interactions and supramolecular assemblies, as evidenced by the analysis of hydrogen bonding patterns and other non-covalent interactions .
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is influenced by the presence of functional groups that can participate in further chemical transformations. For instance, halogen functionalities on the pyrimidine nucleus allow for versatile synthetic modifications, such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . The susceptibility of certain derivatives to ring isomerization and rearrangement reactions, such as the Dimroth rearrangement, has also been noted .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives are determined by their molecular structure. The introduction of various substituents can affect the compound's solubility, stability, and overall reactivity. For example, the stability of C-5-substituted analogues contrasts with the susceptibility of the C-5 unsubstituted chemotype to ring isomerization under ambient conditions . The strong intermolecular hydrogen bonds and other weak interactions such as π-π stacking and halogen bonding play a significant role in the solid-state arrangement of these molecules .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Isomerization : The compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been synthesized through various methods, including bromine-mediated oxidative cyclization. The structure of these compounds has been confirmed using techniques like single-crystal X-ray analysis. The presence of halogen functionalities on the pyrimidine nucleus makes these compounds useful as versatile synthetic intermediates, capable of undergoing further transformations such as the Dimroth rearrangement (Tang, Wang, Li, & Wang, 2014).
Spectral Characterization and Rearrangement Studies : Some studies focus on the spectral characterization of these compounds, such as 5-Methyl-7-methoxy-s-triazolo[1,5-a] pyrimidine, which undergoes alkyl rearrangement. Understanding the properties and rearrangement mechanisms contributes to broader applications in chemical synthesis (Makisumi & Kanō, 1963).
Potential Anticancer and Antibacterial Applications
Anticancer Agents Synthesis : Research has explored the synthesis of derivatives of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine for potential anticancer properties. Nucleophilic displacement methods have been used to create compounds for screening as antimetabolite and anticancer agents (Kanō & Makisumi, 1958).
Antibacterial Activity : Derivatives of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown antibacterial activity against various microbial strains, including Gram-positive and Gram-negative bacteria. The synthesis and structural characterization of these derivatives, including their antibacterial efficacy, have been a subject of interest in recent studies (Lahmidi et al., 2019).
Advanced Chemical Synthesis Techniques
- Palladium-Catalyzed Cross-Coupling Reactions : The compound has been used in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. These methods represent advanced techniques in organic synthesis, facilitating the construction of complex molecular architectures (Loubidi, Moutardier, Campos, & Berteina‐Raboin, 2018).
Safety And Hazards
The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
While specific future directions for the study of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine are not mentioned in the available literature, the compound’s potential biological activities suggest it could be further explored for its antitumor properties and its role as a calcium channel modulator .
properties
IUPAC Name |
7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIPEBKPGPZXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334256 | |
Record name | 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
24415-66-5 | |
Record name | 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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